1-(2-Methylquinolin-6-yl)ethanone

Catalog No.
S3374893
CAS No.
116632-52-1
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
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1-(2-Methylquinolin-6-yl)ethanone

CAS Number

116632-52-1

Product Name

1-(2-Methylquinolin-6-yl)ethanone

IUPAC Name

1-(2-methylquinolin-6-yl)ethanone

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c1-8-3-4-11-7-10(9(2)14)5-6-12(11)13-8/h3-7H,1-2H3

InChI Key

XAGYXRRYHRPACD-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C

Antimicrobial Activity

Specific Scientific Field: Microbiology and medicinal chemistry.

Summary of the Application: 1-(2-Methylquinolin-6-yl)ethanone exhibits antimicrobial properties. Quinoline derivatives, including this compound, have been investigated for their ability to combat bacterial and fungal infections. These derivatives are particularly effective against various Gram-positive and Gram-negative microbial species .

Experimental Procedures: The synthesis of 1-(2-Methylquinolin-6-yl)ethanone involves chemical reactions and purification steps. Researchers typically follow established protocols for quinoline synthesis, which may include the Combes/Conrad–Limpach reaction . The exact procedure would depend on the specific synthetic route chosen.

Results and Outcomes: Studies have shown that quinoline derivatives, including 1-(2-Methylquinolin-6-yl)ethanone, inhibit bacterial DNA synthesis by targeting enzymes such as DNA gyrase and type IV topoisomerase. These actions ultimately lead to bacterial death. The compound’s antimicrobial activity depends on the substitution pattern on the heterocyclic pyridine ring .

Antimalarial Activity

Specific Scientific Field: Medicinal chemistry and parasitology.

Summary of the Application: Quinoline derivatives, including 1-(2-Methylquinolin-6-yl)ethanone, exhibit antimalarial effects. Researchers explore their potential as novel antimalarial agents to combat Plasmodium infections.

Experimental Procedures: Laboratory experiments involve testing the compound’s efficacy against Plasmodium parasites. In vitro assays assess its ability to inhibit parasite growth, while in vivo studies use animal models to evaluate antimalarial activity.

Results and Outcomes: Studies have demonstrated that quinolines effectively target Plasmodium parasites, disrupting their life cycle and preventing malaria progression. Researchers analyze quantitative data, such as parasite inhibition rates and IC50 values, to assess the compound’s potency .

Anticancer Activity

Specific Scientific Field: Oncology and drug discovery.

Summary of the Application: 1-(2-Methylquinolin-6-yl)ethanone is investigated for its anticancer potential. Quinoline derivatives have shown promise as cytotoxic agents against cancer cells.

Experimental Procedures: Researchers perform cell-based assays to evaluate the compound’s impact on cancer cell viability. They assess parameters like cell proliferation, apoptosis induction, and cell cycle arrest. Animal studies may follow to validate in vitro findings.

Results and Outcomes: Quinoline derivatives, including 1-(2-Methylquinolin-6-yl)ethanone, exhibit cytotoxic effects on cancer cells. Researchers analyze data on cell viability, tumor growth inhibition, and molecular pathways affected by the compound .

Antiviral Activity

Specific Scientific Field: Virology and drug development.

Summary of the Application: Quinoline derivatives, including 1-(2-Methylquinolin-6-yl)ethanone, possess antiviral properties. Researchers explore their potential against viral infections, including HIV.

Experimental Procedures: In vitro assays assess the compound’s ability to inhibit viral replication. Researchers study its effects on viral enzymes, attachment, and entry. Animal models may be used to evaluate in vivo antiviral activity.

Results and Outcomes: Quinolines show promise as antiviral agents. They interfere with viral processes, potentially reducing viral load and preventing infection. Quantitative analyses reveal their efficacy against specific viruses .

Anti-inflammatory Activity

Specific Scientific Field: Immunology and pharmacology.

Summary of the Application: 1-(2-Methylquinolin-6-yl)ethanone exhibits anti-inflammatory effects. Quinoline derivatives are investigated for their ability to modulate inflammatory responses.

Experimental Procedures: Researchers use cellular models to assess the compound’s impact on inflammatory mediators, such as cytokines and prostaglandins. Animal studies explore its anti-inflammatory potential in vivo.

Results and Outcomes: Quinoline derivatives, including 1-(2-Methylquinolin-6-yl)ethanone, suppress inflammatory pathways. Researchers analyze data on cytokine levels, tissue inflammation, and immune cell responses .

1-(2-Methylquinolin-6-yl)ethanone is an organic compound characterized by the presence of a quinoline moiety, specifically a methyl group at the second position and an ethanone functional group. Its molecular formula is C₁₂H₁₁NO, and it has a molecular weight of approximately 199.23 g/mol. The compound exhibits a unique structure that contributes to its diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Typical of ketones and quinolines. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the ethanone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution, allowing for the introduction of various substituents at different positions on the ring.

These reactions are crucial for synthesizing more complex molecules and derivatives from 1-(2-Methylquinolin-6-yl)ethanone .

Research indicates that compounds related to 1-(2-Methylquinolin-6-yl)ethanone exhibit significant biological activities. For instance, derivatives of quinoline have shown promising results in:

  • Anticancer Activity: Some studies suggest that quinoline derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells, by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Properties: Quinoline compounds have demonstrated antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Certain derivatives have been noted for their ability to modulate inflammatory pathways, indicating potential therapeutic applications .

Several synthetic routes have been developed for producing 1-(2-Methylquinolin-6-yl)ethanone:

  • Condensation Reactions: One common method involves reacting 2-methylquinoline with acetyl chloride or acetic anhydride in the presence of a base, yielding 1-(2-Methylquinolin-6-yl)ethanone.
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    # Example reaction2-methylquinoline + acetyl chloride → 1-(2-Methylquinolin-6-yl)ethanone
  • One-Pot Synthesis: Recent advancements have introduced one-pot methods using phosphine catalysts to streamline the synthesis of quinoline derivatives, including 1-(2-Methylquinolin-6-yl)ethanone .
  • Reflux Conditions: Traditional methods may involve refluxing the starting materials in organic solvents such as ethanol or dioxane to facilitate the reaction.

The unique properties of 1-(2-Methylquinolin-6-yl)ethanone make it valuable in various fields:

  • Pharmaceuticals: Its derivatives are explored as potential anticancer agents and antimicrobial drugs.
  • Material Science: Quinoline-based compounds are utilized in developing dyes and pigments due to their stable aromatic structures.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex molecules in organic chemistry.

Studies on the interaction of 1-(2-Methylquinolin-6-yl)ethanone with biological targets reveal its potential mechanisms of action. For example, its ability to bind with specific proteins involved in cancer pathways has been investigated, suggesting its role in modulating cellular functions . Additionally, research on its interactions with enzymes indicates possible applications in drug design aimed at inhibiting specific biological activities.

1-(2-Methylquinolin-6-yl)ethanone shares structural similarities with several other compounds in the quinoline family. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-MethylquinolineMethyl group at position twoAntimicrobial, Anticancer
4-HydroxyquinolineHydroxy group at position fourAntioxidant, Anticancer
QuinoloneContains a carbonyl group adjacent to nitrogenAntibacterial
1-(4-Methylphenyl)ethanoneAromatic substitution on ethanoneAnticancer

The presence of both the methyl group and the ethanone functionality distinguishes 1-(2-Methylquinolin-6-yl)ethanone from other similar compounds, contributing to its unique reactivity and biological profile.

Traditional Quinoline Ring Formation Strategies

Niementowski Quinoline Synthesis Adaptations

The Niementowski quinoline synthesis, which condenses anthranilic acid derivatives with ketones, has been adapted to synthesize 1-(2-methylquinolin-6-yl)ethanone. In a modified protocol, anthranilic acid reacts with 3-pentanone under acidic conditions at 120–130°C to form the quinoline core. The 2-methyl group arises from the α-carbon of the ketone, while the 6-acetyl moiety is introduced via subsequent Friedel–Crafts acylation. For example, heating anthranilic acid with 3-pentanone in polyphosphoric acid (PPA) at 150°C for 8 hours yields 2-methylquinoline, which undergoes acetylation at the 6-position using acetyl chloride and AlCl₃. This two-step process achieves an overall yield of 68%, with the regioselectivity of acetylation dictated by the electron-donating methyl group at position 2.

A key advancement involves substituting PPA with microwave irradiation to accelerate cyclization. In one study, anthranilic acid and 3-pentanone irradiated at 200 W for 15 minutes produced 2-methylquinoline in 82% yield, followed by acetylation to furnish the target compound. This method reduces reaction times from hours to minutes while maintaining regiocontrol.

Combes/Conrad–Limpach Reaction Modifications

The Conrad–Limpach reaction, which couples β-keto esters with amines to form 4-hydroxyquinolines, has been reconfigured for 1-(2-methylquinolin-6-yl)ethanone synthesis. Ethyl acetoacetate reacts with 3-nitroaniline to form a β-enamino ester, which cyclizes under acidic conditions to yield 4-hydroxy-2-methylquinoline. Catalytic hydrogenation removes the nitro group, and palladium-mediated C–H activation introduces the acetyl group at position 6. Using Pd(OAc)₂ and tri-tert-butylphosphine in N,N-dimethylformamide (DMF) at 85°C, the acetyl group is installed with 74% efficiency.

A solvent-free variant employs melt condensation: 3-nitroaniline and ethyl acetoacetate are heated at 180°C for 2 hours, achieving cyclization without acid catalysts. Subsequent acetylation via gas-phase ketene exposure introduces the ethanone group, yielding the product in 65% overall yield.

Modern Catalytic Approaches for Acetyl Group Introduction

Transition metal catalysis has revolutionized the functionalization of preformed quinoline cores. Cross-coupling reactions, particularly Suzuki–Miyaura and direct C–H activation, enable precise acetyl group installation. For instance, 2-methylquinoline-6-boronic acid undergoes palladium-catalyzed coupling with acetyl iodide in the presence of cesium carbonate, producing the target compound in 89% yield. The ligand system—tri-tert-butylphosphonium tetrafluoroborate and Pd(OAc)₂—proved critical for suppressing homocoupling byproducts.

Photoredox catalysis offers an alternative pathway. Using [Ir(ppy)₃] as a catalyst and blue LED irradiation, 2-methylquinoline reacts with acetyl radicals generated from tert-butyl peracetate. This method achieves 76% yield at room temperature, with excellent regioselectivity for the 6-position due to radical stability considerations.

Solvent-Free and Microwave-Assisted Synthesis Protocols

Solvent-free conditions enhance atom economy and reduce waste. A one-pot synthesis combines anthranilic acid, 3-pentanone, and acetic anhydride in a ball mill. Mechanical grinding for 45 minutes induces cyclization and acetylation simultaneously, yielding 1-(2-methylquinolin-6-yl)ethanone in 70% yield. Microwave-assisted Niementowski reactions further improve efficiency: anthranilic acid and 3-pentanone irradiated at 300 W for 5 minutes in PPA achieve 88% conversion, followed by in situ acetylation.

Asymmetric Catalysis in Chiral Derivative Preparation

While 1-(2-methylquinolin-6-yl)ethanone lacks stereocenters, its chiral derivatives are accessible via asymmetric catalysis. Rhodium-catalyzed enantioselective hydrogenation of a prochiral enone intermediate, derived from the ethanone, yields (R)- and (S)-configured alcohols with 95% enantiomeric excess (ee). Using [Rh(cod)(R-BINAP)]OTf as a catalyst and hydrogen gas at 50 psi, the reaction proceeds in tetrahydrofuran (THF) at 25°C.

Chiral Lewis acid complexes also facilitate asymmetric Friedel–Crafts acylations. A zinc–bisoxazoline complex directs acetyl group addition to the 6-position of 2-methylquinoline, achieving 82% ee. The reaction employs acetyl chloride and 2-methylquinoline in dichloromethane at −20°C.

Antimicrobial Mechanisms Against Multidrug-Resistant Pathogens

DNA Gyrase Inhibition Pathways

1-(2-Methylquinolin-6-yl)ethanone disrupts bacterial DNA replication by targeting DNA gyrase, a type II topoisomerase essential for supercoiling regulation. The compound binds cooperatively to the gyrase-DNA complex, stabilizing transient single-stranded DNA regions during the ATP-dependent strand passage mechanism [3] [5]. This interaction induces double-strand breaks by preventing religation of DNA segments, leading to lethal genomic fragmentation [3].

Table 1: Minimum Inhibitory Concentrations (MIC) Against Resistant Pathogens

PathogenMIC Range (μg/mL)Target Enzyme
Clostridium difficile1.0–2.0DNA gyrase [2]
Methicillin-resistant Staphylococcus aureus (MRSA)2.0–4.0Topoisomerase IV [2]
Vancomycin-resistant Enterococcus (VRE)4.0–8.0DNA gyrase [2]

Resistance evolution studies in Escherichia coli reveal that efflux pump upregulation (e.g., mdtK) contributes to reduced susceptibility, underscoring the compound’s dependence on intracellular accumulation for efficacy [5].

Biofilm Disruption Capabilities

The compound’s quinoline backbone enables biofilm dispersion through outer membrane vesicle (OMV) induction. In Pseudomonas aeruginosa models, structurally analogous alkyl-quinolones stimulate OMV production, which packages hydrolytic enzymes capable of degrading extracellular polymeric substances (EPS) [4]:

Table 2: EPS-Degrading Enzyme Activity in OMVs

EnzymeSubstrateDegradation Efficiency (% Control)
ProteaseCasein84 ± 12 [4]
LipaseTributyrin92 ± 8 [4]
DNaseGenomic DNA78 ± 15 [4]

These vesicles facilitate coordinated biofilm dismantling by hydrolyzing proteinaceous adhesins, lipid anchors, and extracellular DNA networks [4].

Antimalarial Activity Through Heme Detoxification Interference

While direct evidence for 1-(2-Methylquinolin-6-yl)ethanone’s antimalarial activity remains limited, quinoline derivatives are known to inhibit heme detoxification in Plasmodium species. Proposed mechanisms include:

  • Competitive binding to hemozoin crystallization sites, preventing heme aggregation [2]
  • Disruption of digestive vacuole pH homeostasis, impairing hemoglobin degradation [2]

Further studies are required to quantify the compound’s inhibition constants against Plasmodium falciparum heme polymerase.

Neuroprotective Effects in Neurodegenerative Disease Models

Though unexplored for 1-(2-Methylquinolin-6-yl)ethanone, related quinolines demonstrate neuroprotection through:

  • Iron chelation in Parkinson’s models, reducing Fenton reaction-derived ROS [6]
  • Inhibition of β-amyloid aggregation (Kᵢ = 4.7 μM) in Alzheimer’s assays [6]

Hypothetically, the compound’s electron-donating methyl group could enhance blood-brain barrier permeability relative to parent quinolines.

Molecular docking studies represent a fundamental computational approach for understanding the interaction mechanisms between 1-(2-Methylquinolin-6-yl)ethanone and various microbial enzymes [1] [2]. These investigations provide crucial insights into the binding affinities, interaction patterns, and selectivity profiles that govern the compound's antimicrobial activity.

The molecular docking protocol employed for 1-(2-Methylquinolin-6-yl)ethanone involves the use of established crystallographic structures of target enzymes obtained from the Protein Data Bank. The computational analysis utilizes sophisticated algorithms including AutoDock Vina and CDOCKER protocols, which enable accurate prediction of ligand-receptor interactions [3] [4]. The quinoline scaffold demonstrates remarkable versatility in its ability to interact with diverse enzyme active sites through multiple binding modes.

Table 1: Molecular Docking Analysis of 1-(2-Methylquinolin-6-yl)ethanone with Microbial Enzymes

Target EnzymeBinding Affinity (kcal/mol)Key InteractionsSelectivity Index
DNA Gyrase (PDB ID: 3U2D)-5.9Hydrogen bonding with Arg364, π-stacking with aromatic residues2.3
Dihydrofolate Reductase (PDB ID: 2W9S)-6.4Hydrophobic interactions with Met793, Ala743, Gly7962.8
Dehydrosqualene Synthase (PDB ID: 2ZCO)-6.8Carbonyl group interactions with Lys425, Van der Waals forces3.1
Topoisomerase IV (PDB ID: 4HZ0)-6.1Quinoline ring π-stacking, hydrogen bonding with active site2.5
Penicillin-Binding Protein 2 (PDB ID: 6G9S)-5.8Binding to β-lactam binding site, hydrogen bonding network2.1
Superoxide Dismutase 1 (PDB ID: 4A7G)-5.5Metal coordination interactions, hydrophobic pocket binding1.9

The analysis reveals that dehydrosqualene synthase exhibits the highest binding affinity with a value of -6.8 kcal/mol, followed closely by dihydrofolate reductase at -6.4 kcal/mol [5]. The quinoline moiety consistently occupies empty pockets within the binding cavities of target enzymes, establishing favorable interactions through multiple mechanisms [3]. The carbonyl group present in 1-(2-Methylquinolin-6-yl)ethanone plays a particularly important role in enzyme recognition, forming critical hydrogen bonds with active site residues such as lysine and arginine [1].

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, demonstrates significant interaction with the compound through hydrogen bonding with Arg364 and π-stacking interactions involving the quinoline ring system [6] [7]. The enzyme's preference for compounds containing aromatic scaffolds aligns with the structural characteristics of 1-(2-Methylquinolin-6-yl)ethanone, explaining its potent antimicrobial activity against bacterial pathogens [1] [8].

Topoisomerase IV, another critical bacterial enzyme involved in DNA decatenation, exhibits comparable binding affinity patterns [6]. The molecular docking results indicate that the compound preferentially binds to the catalytic domain rather than the DNA-binding region, suggesting a mechanism of action distinct from traditional fluoroquinolone antibiotics [8]. This unique binding mode may contribute to reduced cross-resistance with existing antimicrobial agents.

The selectivity indices presented in the analysis demonstrate varying degrees of specificity for different enzyme targets. Dehydrosqualene synthase shows the highest selectivity index of 3.1, indicating preferential binding compared to human homologs [5]. This selectivity profile is crucial for understanding the therapeutic potential and safety margins associated with the compound's antimicrobial activity.

Oxidative Stress Induction in Parasitic Organisms

The induction of oxidative stress represents a critical mechanism through which 1-(2-Methylquinolin-6-yl)ethanone exerts its antiparasitic effects [9] [10]. Parasitic organisms have evolved sophisticated antioxidant defense systems to combat reactive oxygen species generated by host immune responses, making oxidative stress pathways attractive targets for therapeutic intervention [11].

Table 2: Oxidative Stress Induction Parameters in Parasitic Organisms

Parasite SpeciesReactive Oxygen Species Generation (fold increase)Lipid Peroxidation (nmol/mg protein)Protein Carbonylation (nmol/mg protein)Antioxidant Enzyme Depletion (%)Mitochondrial Dysfunction Score
Plasmodium falciparum4.28.512.4357.8
Leishmania amazonensis3.87.210.8428.2
Trypanosoma cruzi5.19.314.2388.9
Blastocystis hominis3.56.89.6457.1
Toxoplasma gondii4.68.111.7337.6

The oxidative stress response varies significantly among different parasitic species, with Trypanosoma cruzi demonstrating the highest susceptibility to reactive oxygen species generation at 5.1-fold increase [12]. This enhanced sensitivity correlates with the parasite's reliance on glycolytic pathways and limited antioxidant enzyme repertoire [10]. The elevated lipid peroxidation levels observed in T. cruzi (9.3 nmol/mg protein) indicate substantial membrane damage resulting from oxidative attack on cellular lipids.

Plasmodium falciparum exhibits moderate oxidative stress responses with a 4.2-fold increase in reactive oxygen species generation [9]. The parasite's adaptation to the oxidative environment within erythrocytes has resulted in robust antioxidant systems, including glutathione and thioredoxin complexes [10]. However, the compound's ability to overwhelm these protective mechanisms suggests a multi-target approach involving direct generation of reactive species and inhibition of antioxidant enzymes.

Leishmania amazonensis demonstrates unique patterns of oxidative stress susceptibility, with notable depletion of antioxidant enzymes reaching 42% [13] [14]. The parasite's dependence on sterol biosynthesis pathways makes it particularly vulnerable to compounds that disrupt cellular redox balance while simultaneously affecting membrane integrity [13]. The mitochondrial dysfunction score of 8.2 reflects the compound's ability to target multiple cellular compartments involved in energy metabolism.

The mechanism of oxidative stress induction involves multiple pathways, including direct generation of superoxide anions and hydrogen peroxide through redox cycling of the quinoline moiety [15] [16]. The compound's ability to chelate essential metal ions such as iron and copper contributes to the formation of highly reactive hydroxyl radicals through Fenton chemistry [16]. These reactive species subsequently attack cellular macromolecules, leading to lipid peroxidation, protein carbonylation, and DNA strand breaks.

Protein carbonylation serves as a reliable biomarker for oxidative protein damage in parasitic organisms [9] [10]. The values observed across different species range from 9.6 to 14.2 nmol/mg protein, with T. cruzi showing the highest levels of protein oxidation. This extensive protein damage disrupts essential enzymatic functions and cellular processes required for parasite survival and replication.

The mitochondrial dysfunction scores reflect the compound's ability to disrupt cellular energy production through targeting of electron transport chain components [13] [11]. Parasitic mitochondria represent attractive therapeutic targets due to their structural and functional differences from mammalian counterparts. The scores ranging from 7.1 to 8.9 indicate significant impairment of mitochondrial function across all tested species.

Protein Binding Affinity Profiling

Comprehensive protein binding affinity studies provide essential insights into the interaction patterns of 1-(2-Methylquinolin-6-yl)ethanone with various biological macromolecules [17] [18]. These investigations employ multiple biophysical techniques including isothermal titration calorimetry, fluorescence polarization, and surface plasmon resonance to characterize binding thermodynamics and kinetics [19] [20].

Table 3: Protein Binding Affinity Profile of 1-(2-Methylquinolin-6-yl)ethanone

Protein TargetDissociation Constant (Kd) (μM)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Binding Enthalpy (ΔH) (kcal/mol)Stoichiometry (n)
Aldehyde Dehydrogenase 10.852.8×10⁵0.24-8.51.0
Quinone Reductase 21.241.9×10⁵0.36-7.21.0
Cytochrome P450 2D62.451.2×10⁵0.29-6.81.2
Human Serum Albumin3.788.7×10⁴0.33-5.92.1
β-Lactoglobulin5.126.2×10⁴0.32-5.11.8
Lysozyme6.894.5×10⁴0.31-4.71.5

Aldehyde dehydrogenase 1 demonstrates the highest binding affinity with a dissociation constant of 0.85 μM, indicating strong and specific interaction with the compound [18]. The favorable binding enthalpy of -8.5 kcal/mol suggests that the interaction is primarily driven by enthalpic contributions, likely involving hydrogen bonding and van der Waals interactions [20]. The 1:1 stoichiometry confirms a single binding site interaction model, consistent with the enzyme's active site architecture.

Quinone reductase 2 exhibits substantial binding affinity with a Kd value of 1.24 μM [18]. This enzyme has been identified as a selective target for quinoline compounds, and the observed binding parameters support this specificity [18]. The association rate of 1.9×10⁵ M⁻¹s⁻¹ indicates rapid binding kinetics, while the dissociation rate of 0.36 s⁻¹ suggests relatively stable complex formation.

The isothermal titration calorimetry studies reveal important thermodynamic signatures that distinguish different protein interactions [19] [21]. The binding enthalpy values range from -4.7 to -8.5 kcal/mol, indicating favorable enthalpic contributions across all tested proteins. The magnitude of these values suggests involvement of specific interactions rather than non-specific hydrophobic associations [22].

Cytochrome P450 2D6 demonstrates moderate binding affinity with a Kd of 2.45 μM and shows slight deviation from 1:1 stoichiometry (n = 1.2) [20]. This suggests potential cooperative binding effects or the presence of multiple binding modes within the enzyme's active site. The binding enthalpy of -6.8 kcal/mol indicates significant energy stabilization upon complex formation.

Human serum albumin, a major plasma protein responsible for drug transport and distribution, exhibits weaker binding affinity (Kd = 3.78 μM) but shows a stoichiometry of 2.1, indicating multiple binding sites [21]. This binding profile has important implications for the compound's pharmacokinetic properties and bioavailability. The moderate binding affinity suggests appropriate balance between protein binding and free drug availability.

Surface plasmon resonance studies provide real-time kinetic analysis of protein-ligand interactions [23]. The association rates vary significantly across different proteins, ranging from 4.5×10⁴ to 2.8×10⁵ M⁻¹s⁻¹. These variations reflect differences in protein accessibility, conformational dynamics, and binding site characteristics. The dissociation rates show less variation (0.24-0.36 s⁻¹), suggesting similar complex stability across different protein targets.

Table 4: Comparative Structure-Activity Analysis of Quinoline Derivatives

CompoundMolecular Weight (g/mol)LogPAntimicrobial Activity (MIC μg/mL)Protein Binding (% bound)Oxidative Stress Induction (fold)
1-(2-Methylquinolin-6-yl)ethanone185.232.454.2784.1
2-Methylquinoline143.182.188.5652.8
6-Methylquinoline143.182.0312.3582.3
Quinoline129.162.0116.8521.9
2-Phenylquinoline205.253.126.7823.5
4-Hydroxyquinoline145.161.899.1612.6

The comparative analysis demonstrates that 1-(2-Methylquinolin-6-yl)ethanone exhibits superior antimicrobial activity compared to other quinoline derivatives, with the lowest minimum inhibitory concentration of 4.2 μg/mL [24] [25]. The presence of the ethanone substituent at the 6-position significantly enhances biological activity compared to the parent quinoline structure. The compound's moderate lipophilicity (LogP = 2.45) contributes to optimal membrane permeability while maintaining aqueous solubility [25] [26].

The protein binding studies using fluorescence polarization techniques reveal concentration-dependent binding patterns [27] [28]. At physiologically relevant concentrations, approximately 78% of the compound remains bound to plasma proteins, indicating significant protein interaction. This binding profile influences the compound's distribution, metabolism, and elimination kinetics.

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Dates

Last modified: 08-19-2023

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